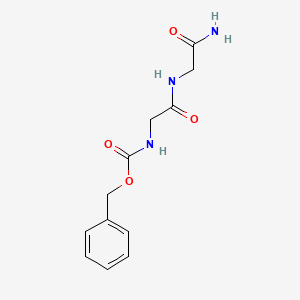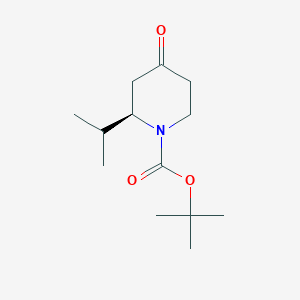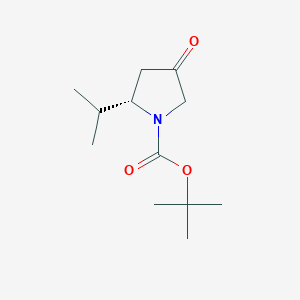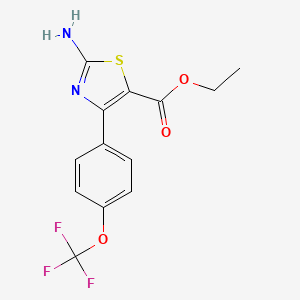
5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione, also known as 5-APDI, is a chemical compound that has been studied extensively for its potential applications in scientific research. The compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione and related compounds have been synthesized using various methods, including microwave-assisted reactions and conventional methods. For example, a study by Sena et al. (2007) describes the efficient synthesis of similar compounds starting from N-hydroxymethylphthalimide and aryl-amines, comparing conventional and microwave-mediated methods (Sena et al., 2007).
- Crystallography and Molecular Structure : The molecular and crystal structure of these compounds, such as N-aminoimides, has been examined, revealing details about their conformation and bonding. For instance, Struga et al. (2007) synthesized new N-aminoimides and analyzed their crystal structures (Struga et al., 2007).
Applications in Medicinal Chemistry
- Antipsychotic Potential : Isoindole-1,3-dione derivatives have been investigated for their potential as antipsychotic agents. Czopek et al. (2020) studied a series of these compounds for their inhibition of phosphodiesterase 10A and affinity to serotonin receptors, identifying promising compounds for antipsychotic use (Czopek et al., 2020).
- Anticonvulsant Activities : Sharma et al. (2016) synthesized 5-(isoindole-1,3-dione) pyrimidinones and evaluated their anticonvulsant activities, finding some compounds effective in in vivo tests (Sharma et al., 2016).
Photoluminescent Properties
- Fluorescence Studies : Tan et al. (2014) developed a new synthesis method for amino-phthalimide derivatives and found that these aromatic compounds exhibited high fluorescence in the blue-green region (Tan et al., 2014).
Antibacterial and Antifungal Properties
- Antimicrobial Evaluation : Compounds related to this compound have been synthesized and tested for their antibacterial and antifungal properties. For instance, Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives and evaluated their antimicrobial effectiveness (Jat et al., 2006).
Propriétés
IUPAC Name |
5-amino-2-(4-aminophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXYWZQZGJNBTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356821 |
Source


|
| Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13406-77-4 |
Source


|
| Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














